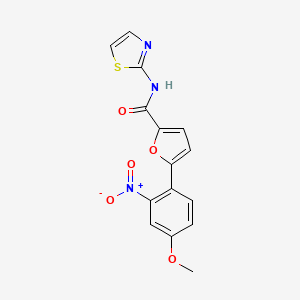
5-(4-methoxy-2-nitrophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-methoxy-2-nitrophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide, commonly known as MNF, is a chemical compound with potential therapeutic applications. MNF belongs to the family of furan-2-carboxamide derivatives, which have been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties.
Scientific Research Applications
Synthetic Chemistry and Molecular Structure The synthesis and characterization of compounds related to 5-(4-methoxy-2-nitrophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide play a crucial role in understanding their chemical behavior and potential applications. One study describes the synthesis and molecular structure of a related compound, where X-ray powder diffraction (XRPD) and density functional theory (DFT) were utilized to investigate the crystal structure and theoretical analysis respectively (Rahmani et al., 2017). This research contributes to the field by offering detailed insights into the molecular and solid-state structures of such compounds, which is essential for their further application in material science and drug design.
Antimicrobial Activities Compounds with the furan carboxamide moiety have been explored for their antimicrobial properties. For instance, derivatives of furan-2-carboxamide have been synthesized and evaluated for their antimicrobial activity against various pathogens. The structural characterization and in vitro antimicrobial screening of these compounds provide valuable information on their potential as antimicrobial agents (Basoğlu et al., 2013). Another study focused on new di- and triorganotin(IV) carboxylates derived from a Schiff base related to the furan-2-carboxamide structure, showing significant antimicrobial activities, which suggests potential applications in developing new antimicrobial agents (Dias et al., 2015).
properties
IUPAC Name |
5-(4-methoxy-2-nitrophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5S/c1-22-9-2-3-10(11(8-9)18(20)21)12-4-5-13(23-12)14(19)17-15-16-6-7-24-15/h2-8H,1H3,(H,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRLEALDXLQGBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)NC3=NC=CS3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxy-2-nitrophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-ethyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2364252.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2364255.png)
![5-((2,6-Dimethylmorpholino)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2364256.png)
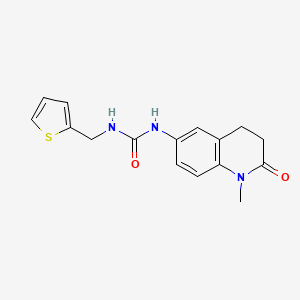
![N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide](/img/structure/B2364260.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2364261.png)
![4-ethoxy-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2364263.png)
![6-(3,4-dimethylphenyl)-2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2364264.png)
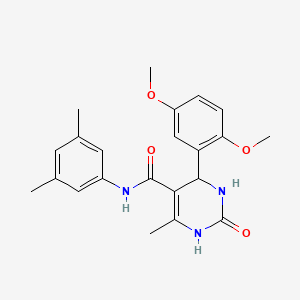

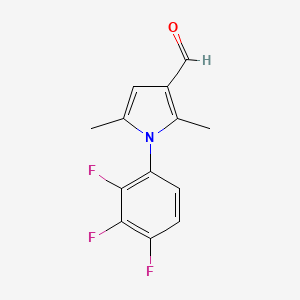
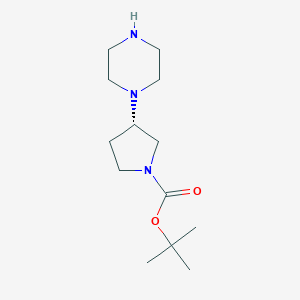

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2364272.png)